![molecular formula C23H24FN3O3S2 B2538590 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide CAS No. 1207008-36-3](/img/structure/B2538590.png)
3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
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Overview
Description
3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-fluorophenylpiperazine with a sulfonyl chloride derivative to form the sulfonylated piperazine intermediate. This intermediate is then reacted with a thiophene-2-carboxylic acid derivative under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiophene moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide exhibit significant anticancer properties. A study conducted by the National Cancer Institute (NCI) evaluated various derivatives against a panel of cancer cell lines. The results demonstrated that certain derivatives showed high levels of growth inhibition, suggesting their potential as anticancer agents .
CNS Disorders
The compound's structure suggests potential applications in treating central nervous system (CNS) disorders. Its piperazine moiety is often associated with neuroactive properties, indicating possible benefits in conditions like anxiety and depression. Some studies have explored similar compounds for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
Metabolic Syndrome
Research has also highlighted the potential of this compound class in addressing metabolic syndrome-related disorders, including type 2 diabetes and obesity. The mechanism involves the inhibition of specific enzymes linked to glucose metabolism and fat storage, which could lead to improved insulin sensitivity and weight management .
Case Study 1: Antitumor Activity
A recent study published in Molecular Pharmacology assessed the antitumor efficacy of a derivative closely related to the target compound. The study found that it inhibited cell proliferation in several cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 20 µM, indicating promising anticancer activity .
Case Study 2: Neuropharmacological Effects
In a preclinical study focused on neuropharmacological applications, a derivative was tested for its effects on anxiety-like behaviors in rodent models. Results showed a significant reduction in anxiety-related behaviors, suggesting that the compound might enhance serotonergic transmission .
Summary of Findings
Application Area | Findings |
---|---|
Anticancer Activity | Significant growth inhibition in various cancer cell lines; potential for further development. |
CNS Disorders | Modulation of neurotransmitter systems; potential therapeutic effects on anxiety and depression. |
Metabolic Syndrome | Inhibition of enzymes related to glucose metabolism; potential for improving insulin sensitivity. |
Mechanism of Action
The mechanism of action of 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Biological Activity
The compound 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of piperazine derivatives and has shown promise in various pharmacological applications, particularly in the fields of neuropharmacology and oncology.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H20FN3O3S
- Molecular Weight : 465.59 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiophene-based compounds. The presence of the thiophene moiety in this compound is believed to play a crucial role in its cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibition of cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.
Neuropharmacological Effects
The piperazine ring in this compound is associated with various neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds containing piperazine derivatives have been shown to modulate serotonin receptors, which are critical in the treatment of mood disorders. In vitro assays suggest that this compound may exhibit selective binding affinity towards serotonin receptors, potentially leading to anxiolytic effects.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds indicate that they may possess significant activity against bacterial strains. The sulfonamide group is known for its antibacterial properties, suggesting that this compound could be effective against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Studies
- Antitumor Efficacy : A study evaluated the effect of thiophene derivatives on tumor growth in xenograft models. The results indicated that administration of the compound resulted in a significant reduction in tumor volume compared to controls, suggesting its potential as a therapeutic agent in cancer treatment.
- Neuropharmacological Assessment : In behavioral studies using animal models, compounds similar to this one were tested for their effects on anxiety-like behaviors. Results showed a marked decrease in anxiety levels, supporting its potential use in treating anxiety disorders.
The proposed mechanism of action for this compound involves:
- Inhibition of Cancer Cell Proliferation : The compound likely interferes with cell cycle progression and induces apoptosis in cancer cells.
- Serotonin Receptor Modulation : By binding to serotonin receptors, it may enhance serotonergic signaling pathways, contributing to its neuropharmacological effects.
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S2/c1-17-6-8-18(9-7-17)16-25-23(28)22-21(10-15-31-22)32(29,30)27-13-11-26(12-14-27)20-5-3-2-4-19(20)24/h2-10,15H,11-14,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETHTQPSQXRYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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